ethyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate
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Overview
Description
Ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate is a complex organic compound with a unique structure that includes a benzylcarbamimidoyl group, a hydroxy group, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylcarbamimidoyl Intermediate: This step involves the reaction of benzylamine with cyanamide under acidic conditions to form the benzylcarbamimidoyl intermediate.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with ethyl acetoacetate in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylcarbamimidoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
N-(N’-Benzylcarbamimidoyl)-3,4,5-trimethoxybenzamide: Similar structure but with different functional groups.
Benzyl-(N’-benzylcarbamimidoyl)azanium chloride: Similar core structure but with different substituents.
Properties
IUPAC Name |
ethyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-19(23)16(17(22)15-11-7-4-8-12-15)18(20)21-13-14-9-5-3-6-10-14/h3-12,22H,2,13H2,1H3,(H2,20,21)/b17-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFGEYPWEAIDOF-MSUUIHNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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